molecular formula C5H8F3N B2510807 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine CAS No. 705243-06-7

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B2510807
CAS No.: 705243-06-7
M. Wt: 139.121
InChI Key: DMWCDCMZMZULIE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction efficiency.

Scientific Research Applications

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group can induce conformational changes in target proteins, affecting their activity and function.

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:

    This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.

    2,2,2-Trifluoroethylamine: This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.

The unique combination of the cyclopropyl and trifluoromethyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCDCMZMZULIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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